Trimethylthiophene-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trimethylthiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUIDLJGXGIFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1S(=O)(=O)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Trimethylthiophene 3 Sulfonyl Chloride
Direct Sulfonyl Chlorination of Trimethylthiophene Substrates
Direct methods involve the introduction of the sulfonyl chloride group onto the trimethylthiophene ring in a single synthetic operation. These strategies are often favored for their atom economy and straightforwardness, though they may present challenges in regioselectivity.
Electrophilic Chlorosulfonation Protocols
Electrophilic chlorosulfonation is a classical and widely used method for the synthesis of aryl sulfonyl chlorides. rsc.org This reaction involves the direct treatment of an aromatic compound with a strong chlorosulfonating agent. For a substrate like trimethylthiophene, which is an electron-rich heterocycle, this reaction is particularly facile. nih.gov
The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). pageplace.dejcsp.org.pk The reaction proceeds via a typical electrophilic aromatic substitution mechanism. stackexchange.com At lower temperatures, the active electrophile is believed to be SO₂Cl⁺, which is generated from the auto-protolysis of chlorosulfonic acid. stackexchange.comreddit.com The electron-donating methyl groups on the thiophene (B33073) ring activate it towards electrophilic attack, directing the substitution to one of the vacant positions. The reaction is typically performed by adding the trimethylthiophene substrate portion-wise to an excess of cold chlorosulfonic acid. researchgate.net After a period of stirring at low temperature, and sometimes gentle heating to complete the reaction, the mixture is carefully quenched by pouring it onto ice to hydrolyze the excess reagent and precipitate the sulfonyl chloride product. researchgate.netrsc.org
Table 1: Conditions for Electrophilic Chlorosulfonation
| Reagent | Typical Conditions | Mechanism | Key Features |
|---|---|---|---|
| Chlorosulfonic Acid (ClSO₃H) | Excess reagent, low temperature (-10°C to RT), followed by quenching on ice. | Electrophilic Aromatic Substitution (EAS) | Direct, one-step process; reagent is inexpensive but highly corrosive and reacts violently with water. pageplace.de |
Radical-Mediated Chlorosulfonation Strategies
While electrophilic substitution is the dominant pathway for direct chlorosulfonation of aromatic rings, radical-mediated strategies are less common for this specific transformation. However, radical mechanisms are central to alternative syntheses of aryl sulfonyl chlorides that start from different precursors, such as the Sandmeyer-type reaction. This approach involves the diazotization of an aniline, followed by a copper-catalyzed reaction with sulfur dioxide. researchgate.net Although this does not represent a direct sulfonyl chlorination of a trimethylthiophene substrate, it stands as a significant radical-mediated method for producing aryl sulfonyl chlorides in general. researchgate.net
Conversion from Precursor Trimethylthiophene Sulfonic Acids or Salts
A highly reliable and common two-step approach to synthesizing trimethylthiophene-3-sulfonyl chloride involves the initial sulfonation of trimethylthiophene to produce the corresponding sulfonic acid, which is then converted to the target sulfonyl chloride in a separate step. This method offers excellent control over regioselectivity, as the initial sulfonation product can often be isolated and purified before chlorination.
Reaction with Thionyl Chloride Analogues
The conversion of sulfonic acids or their salts to sulfonyl chlorides is frequently accomplished using thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). rsc.orggoogle.com This method is widely applicable to both aromatic and aliphatic sulfonic acids. researchgate.net The reaction proceeds by activation of the sulfonic acid by thionyl chloride, followed by nucleophilic attack of the chloride ion. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion. researchgate.net The use of DMF as a catalyst is understood to involve the formation of the Vilsmeier reagent, which is a more potent activating agent. rsc.org
Table 2: Chlorination of Sulfonic Acids with Thionyl Chloride
| Reagent | Catalyst/Solvent | Typical Conditions | Byproducts |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Reflux or gentle heating | SO₂, HCl |
Utilization of Phosphorus-Based Chlorinating Reagents (e.g., PCl₅, POCl₃)
Phosphorus halides are powerful chlorinating agents capable of converting sulfonic acids to sulfonyl chlorides. Phosphorus pentachloride (PCl₅) is a classic reagent for this purpose. rsc.orgwikipedia.org The reaction involves the replacement of the hydroxyl group of the sulfonic acid with a chlorine atom, producing phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. chemtube3d.comstackexchange.com
Phosphoryl chloride (POCl₃) itself can also be used as the chlorinating agent, particularly for converting sulfonic acids to their corresponding sulfonyl chlorides. researchgate.netwikipedia.org These reactions are often robust but can require harsh conditions and the phosphorus-containing byproducts may complicate purification. rsc.org
Table 3: Comparison of Phosphorus-Based Chlorinating Reagents
| Reagent | Key Features | Primary Byproducts |
|---|---|---|
| Phosphorus Pentachloride (PCl₅) | Highly reactive, solid reagent. | POCl₃, HCl. chemtube3d.com |
| Phosphoryl Chloride (POCl₃) | Liquid reagent, can also serve as a solvent. | Metaphosphoric acid derivatives, HCl. wikipedia.org |
Exploration of Novel Chlorinating Systems (e.g., 2,4,6-trichloro-1,3,5-triazine)
In the pursuit of milder and more selective reaction conditions, several novel chlorinating systems have been developed. One of the most prominent is 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. researchgate.net TCT provides an effective method for converting sulfonic acids to sulfonyl chlorides under neutral conditions, avoiding the harsh acidity of reagents like thionyl chloride or phosphorus halides. researchgate.net The reaction is typically carried out by heating the sulfonic acid with TCT in a suitable solvent like acetone, often in the presence of a phase-transfer catalyst if starting from a sodium sulfonate salt. researchgate.net
Another novel reagent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which has been shown to convert a wide range of sulfonic acids into their corresponding sulfonyl chlorides efficiently under solvent-free conditions at room temperature. lookchem.com These modern reagents represent a move towards more environmentally benign and user-friendly synthetic protocols. lookchem.com
Table 4: Novel Reagents for Sulfonic Acid Chlorination
| Reagent | Abbreviation | Advantages | Reference |
|---|---|---|---|
| 2,4,6-trichloro-1,3,5-triazine | TCT / Cyanuric Chloride | Neutral reaction conditions, high yields. | researchgate.netresearchgate.net |
| 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride | TAPC | Mild, solvent-free conditions, short reaction times. | lookchem.com |
Oxidative Chlorosulfonation Approaches from Thiol Precursors
Oxidative chlorosulfonation of thiol precursors stands as a prominent method for the synthesis of sulfonyl chlorides. This approach involves the conversion of a thiol group into a sulfonyl chloride moiety through an oxidation and chlorination sequence.
Transformations via S-Alkyl Isothiourea Salts
A convenient and environmentally conscious method for synthesizing sulfonyl chlorides involves the use of S-alkyl isothiourea salts. organic-chemistry.org These salts are readily prepared from alkyl halides or mesylates and thiourea. organic-chemistry.org The subsequent chlorosulfonation is carried out using N-chlorosuccinimide (NCS) under mild conditions, resulting in good to excellent yields of structurally diverse sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This method avoids the use of harsh reagents and simplifies purification processes. organic-chemistry.org A notable advantage of this approach is the potential for large-scale synthesis where the byproduct, succinimide, can be recycled back to NCS. organic-chemistry.orgresearchgate.net
The general transformation can be represented as follows:
R-X + (NH₂)₂CS → [R-S-C(NH₂)₂]⁺X⁻ → R-SO₂ClWhere R represents the trimethylthiophene moiety and X is a halide or mesylate.
This process has been shown to be efficient for a variety of substrates, including those with different functional groups. organic-chemistry.org
Peroxide/Chlorosilane Oxidation Pathways
Another effective route for the oxidative chlorination of thiols involves the use of peroxide and chlorosilane reagents. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.org This method is characterized by short reaction times and excellent yields. organic-chemistry.org
Alternatively, a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) provides a mild and efficient pathway for the oxidative chlorination of thiols and disulfides to sulfonyl chlorides. organic-chemistry.org This approach is often highly selective and produces clean products in high purity. organic-chemistry.org The use of hydrogen peroxide in the presence of zirconium tetrachloride also facilitates the direct conversion of thiols and disulfides to sulfonyl chlorides under mild conditions. organic-chemistry.org
Development of Analogous Synthetic Routes from Related Thiophene Systems
The synthesis of sulfonyl chlorides is not limited to thiol precursors. Analogous synthetic routes have been developed from other related thiophene systems. For instance, the chlorosulfonation of 2-acylthiophenes has been investigated. The reaction of 2-acetylthiophene (B1664040) with neat chlorosulfuric acid yields 3-chlorosulfonated-5-acetylthiophene. researchgate.net This demonstrates the feasibility of direct chlorosulfonation on the thiophene ring, with the position of substitution influenced by the existing substituents and reaction conditions. researchgate.net
Furthermore, methods for synthesizing heteroaromatic sulfonyl fluorides from heteroaromatic thiols have been reported, which involve oxidation with aqueous sodium hypochlorite (B82951) to form the sulfonyl chloride intermediate, followed by a halogen exchange reaction. mdpi.com These analogous routes expand the range of starting materials that can be utilized for the preparation of thiophene sulfonyl chlorides and their derivatives.
Optimization of Reaction Conditions and Efficiency
The efficiency and yield of synthetic methodologies for this compound are highly dependent on the optimization of reaction conditions. Key factors include the development of catalytic systems and the choice of solvent systems and reaction media.
Catalytic System Development for Enhanced Yields
The development of advanced catalytic systems plays a crucial role in enhancing the yields of sulfonation reactions. While direct catalytic data for this compound synthesis is specific, broader research into sulfonation and related reactions highlights the importance of catalysts. For example, in the sulfonylation of indoles, copper(II) acetate (B1210297) has been identified as an effective catalyst. acs.org The optimization of such reactions often involves screening various copper sources and other transition metal catalysts to achieve the highest efficiency. acs.org The use of photocatalytic systems, such as those employing copper-containing hypercrosslinked polymers, has also shown promise in related thiosulfonylation reactions, indicating a potential avenue for optimizing sulfonyl chloride synthesis. rsc.orgrsc.org
Table 1: Optimization of Catalytic Conditions for a Related Sulfonylation Reaction acs.org
| Entry | Copper Source | Base | Solvent | Yield (%) |
| 1 | Cu(OAc)₂ | K₂CO₃ | HFIP | 63 |
| 2 | CuF₂ | K₂CO₃ | HFIP | 56 |
| 3 | Cu(OTf)₂ | K₂CO₃ | HFIP | 48 |
| 4 | Cu(OAc)₂ | Na₂CO₃ | HFIP | 84 |
| 5 | Cu(OAc)₂ | Cs₂CO₃ | HFIP | 75 |
Influence of Solvent Systems and Reaction Media
The choice of solvent and reaction media significantly impacts the outcome of the synthesis of sulfonyl chlorides. For the chlorosulfonation of 2-acylthiophenes, the use of dichloromethane (B109758) as a solvent, in contrast to neat chlorosulfuric acid, altered the regioselectivity of the reaction. researchgate.net In oxidative chlorination reactions, solvents such as acetonitrile (B52724) have been found to be effective. lookchem.com The reaction is often slower in non-polar solvents like dichloromethane and toluene. lookchem.com
Studies on the solvolysis of 2-thiophenesulfonyl chloride have shown that the reaction rates are influenced by the solvent's nucleophilicity and ionizing power. researchgate.net The choice of solvent can affect reaction mechanisms and product distribution. For instance, in the halogenation of thiophene, using methanol (B129727) as a solvent resulted in higher efficiency compared to acetonitrile, acetic acid, or water. researchgate.net Therefore, careful selection and optimization of the solvent system are critical for achieving high yields and purity of the desired sulfonyl chloride product.
Process Intensification Strategies
Process intensification in the synthesis of this compound aims to enhance reaction efficiency, safety, and scalability while minimizing waste and energy consumption. Key strategies that hold significant promise include continuous flow chemistry and microwave-assisted synthesis.
Continuous Flow Chemistry:
The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents, making them ideal candidates for continuous flow processing. rsc.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety and product consistency. tcichemicals.com
A potential continuous flow setup for the synthesis of this compound could involve the reaction of 2,3,5-trimethylthiophene (B167730) with a chlorosulfonating agent, such as sulfuryl chloride (SO₂Cl₂), in a microreactor. nih.govchemrxiv.org The small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation, mitigating the risks associated with exothermic reactions. rsc.org This enhanced temperature control can lead to a reduction in the formation of byproducts, resulting in higher yields and purity of the desired product. mdpi.com
Table 1: Potential Advantages of Continuous Flow Synthesis for this compound
| Parameter | Batch Processing Challenges | Continuous Flow Advantages |
| Heat Transfer | Difficult to control in large volumes, potential for thermal runaway. | Excellent heat exchange, precise temperature control. rsc.org |
| Safety | Handling of large quantities of hazardous reagents. | Small reaction volumes minimize risk. tcichemicals.com |
| Mixing | Inefficient mixing can lead to localized "hot spots" and side reactions. | Efficient and rapid mixing enhances reaction rates and selectivity. |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Scalability is achieved by running the system for longer durations. mdpi.com |
| Product Quality | Batch-to-batch variability. | Consistent product quality due to precise process control. |
Research on other aryl sulfonyl chlorides has demonstrated significant improvements in space-time yield when transitioning from batch to continuous processes. mdpi.com For instance, a continuous system for producing aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs) showed a marked increase in spacetime yield compared to optimized batch conditions. mdpi.com
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of sulfonyl chloride synthesis, microwave-assisted methods can significantly reduce reaction times and improve yields. nih.govresearchgate.net The conversion of various bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, has been shown to be remarkably faster and higher yielding under microwave irradiation compared to conventional heating. nih.gov
For the synthesis of this compound, a microwave-assisted approach could involve the reaction of a suitable trimethylthiophene precursor with a sulfonating agent in a sealed vessel under microwave irradiation. The rapid and uniform heating provided by microwaves can enhance the reaction rate and potentially minimize the formation of degradation products that can occur with prolonged heating. rsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Sulfonyl Chlorides
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Energy Efficiency | Lower | Higher, due to targeted heating |
| Yield | Often moderate | Can be significantly higher nih.gov |
| Side Reactions | More prevalent due to longer reaction times and temperature gradients | Reduced due to shorter reaction times and uniform heating |
Advanced Isolation and Purification Techniques for this compound
The isolation and purification of this compound are critical steps to ensure the final product meets the required purity standards. Advanced techniques such as specialized chromatography and controlled crystallization can be employed to effectively remove impurities.
Chromatographic Methods:
Flash column chromatography is a common and effective method for the purification of sulfonyl chlorides. rsc.org Silica gel is typically used as the stationary phase, and a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, can be employed to separate the desired product from starting materials and byproducts. rsc.orgrsc.org The progress of the purification can be monitored by thin-layer chromatography (TLC). rsc.org
For more challenging separations, preparative high-performance liquid chromatography (HPLC) could be utilized. This technique offers higher resolution and can be automated for continuous purification, aligning with process intensification goals.
Crystallization Techniques:
Crystallization is a powerful technique for purifying solid compounds. For thiophene derivatives, which can be liquid at room temperature, purification can be achieved by precipitation in a suitable solvent at a temperature below the compound's melting point. google.com
A general procedure for the purification of a sulfonyl chloride involves dissolving the crude product in a minimal amount of a suitable solvent and then inducing crystallization by cooling or by the addition of an anti-solvent. For instance, a crude sulfonyl chloride might be suspended in a cold solvent like diethyl ether, filtered, and washed to yield a purified solid. rsc.org Recrystallization from a solvent system such as a mixture of hexanes and ethyl acetate has also been reported for purifying sulfonyl chloride derivatives. rsc.org
Table 3: Potential Purification Strategies for this compound
| Technique | Principle | Application |
| Flash Chromatography | Adsorption chromatography with a pressure-driven solvent flow. | Removal of non-polar and moderately polar impurities. rsc.org |
| Preparative HPLC | High-resolution liquid chromatography for isolating pure compounds. | For achieving very high purity or separating closely related impurities. |
| Crystallization | Formation of a solid crystalline phase from a solution. | Effective for removing soluble impurities and can be scaled up. |
| Precipitation | Rapid formation of a solid from a supersaturated solution. | Useful for initial purification and isolation of thiophene derivatives. google.com |
The choice of purification method will depend on the nature of the impurities and the desired final purity of the this compound. A combination of these techniques may be necessary to achieve the highest purity levels.
Reactivity and Reaction Mechanisms of Trimethylthiophene 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Group
The sulfur atom in trimethylthiophene-3-sulfonyl chloride is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is the basis for the synthesis of sulfonate esters, sulfonamides, and sulfones.
Formation of Sulfonate Esters
The reaction of this compound with alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270), yields trimethylthiophene-3-sulfonate esters. youtube.comeurjchem.com This transformation is a standard method for converting alcohols into good leaving groups for subsequent substitution or elimination reactions. youtube.com
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This is followed by the elimination of a chloride ion and deprotonation by the base to yield the final sulfonate ester product. youtube.com The reaction typically proceeds with retention of configuration at the alcohol's stereocenter, as the carbon-oxygen bond of the alcohol is not broken during the process. youtube.com
General Reaction Scheme for Sulfonate Ester Formation

Synthesis of Trimethylthiophene-Sulfonamide Derivatives
One of the most common reactions of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. rsc.orgresearchgate.netucl.ac.uk The reaction of this compound with a primary or secondary amine, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct, yields the corresponding N-substituted trimethylthiophene-3-sulfonamide. researchgate.netlibretexts.org
The mechanism begins with the nucleophilic amine attacking the sulfonyl chloride's sulfur atom. rsc.org This is followed by the departure of the chloride leaving group and proton transfer to the base, resulting in the formation of the sulfonamide. rsc.org This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents. libretexts.orgcbijournal.com
| Amine Reactant | Product | Reaction Conditions |
|---|---|---|
| Ammonia | Trimethylthiophene-3-sulfonamide | Base (e.g., Pyridine) |
| Methylamine | N-methyltrimethylthiophene-3-sulfonamide | Base (e.g., Triethylamine) |
| Aniline | N-phenyltrimethylthiophene-3-sulfonamide | Base (e.g., Pyridine) |
| Piperidine | 1-[(2,4,5-trimethylthiophen-3-yl)sulfonyl]piperidine | Base (e.g., NaOH) |
Reactions with Organometallic Reagents (e.g., Grignard, Organozinc) for Sulfone Synthesis
Sulfones can be synthesized by the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents (organomagnesium) or organozinc reagents. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org The reaction of this compound with a Grignard reagent (R-MgBr) or an organozinc reagent (R-ZnCl) would result in the formation of a new carbon-sulfur bond, yielding a trimethylthiophenyl sulfone.
This transformation is often catalyzed by transition metals, such as palladium or copper. thieme-connect.commit.edu The mechanism generally involves the formation of a sulfinate salt intermediate, which is then alkylated or arylated by the organometallic reagent. rsc.org For instance, the addition of a Grignard reagent to sulfur dioxide can generate a magnesium sulfinate, which can then be trapped by an electrophile. thieme-connect.com Alternatively, direct coupling reactions can occur between the sulfonyl chloride and the organometallic reagent. organic-chemistry.org
Illustrative Reaction with a Grignard Reagent

Radical Processes Initiated by this compound
Beyond ionic reactions, sulfonyl chlorides can also serve as precursors to sulfonyl radicals. These radical species can participate in a variety of synthetic transformations.
Generation and Reactivity of Trimethylthiophene-Sulfonyl Radicals
The trimethylthiophene-sulfonyl radical can be generated from this compound through several methods, including thermal decomposition, photolysis, or the use of radical initiators. acs.orgcam.ac.uk Visible-light photoredox catalysis has emerged as a particularly effective method for generating sulfonyl radicals from sulfonyl chlorides under mild conditions. organic-chemistry.orgacs.orgresearchgate.net
Once generated, the trimethylthiophene-sulfonyl radical is an electrophilic species that can undergo various reactions. A common reaction is its addition to unsaturated systems like alkenes and alkynes. nih.gov This addition forms a new carbon-centered radical, which can then be trapped by another species to form a more complex molecule. acs.orgnih.gov This reactivity is useful for the synthesis of vinyl sulfones and other functionalized sulfone-containing compounds. organic-chemistry.org
Mechanisms of Homolytic Cleavage
The generation of the trimethylthiophene-sulfonyl radical from its corresponding sulfonyl chloride proceeds via homolytic cleavage of the sulfur-chlorine bond. This cleavage can be induced by heat or light. acs.org
Thermal Homolysis: At high temperatures, the S-Cl bond in alkanesulfonyl chlorides can break homolytically, yielding a sulfonyl radical and a chlorine atom. acs.org This process typically requires significant energy input. acs.org
Photochemical Homolysis: Irradiation with ultraviolet or visible light can also promote the homolytic cleavage of the S-Cl bond. organic-chemistry.org This method often allows for radical generation under much milder conditions than thermal methods. researchgate.net The use of a photocatalyst can facilitate this process by absorbing light and transferring energy to the sulfonyl chloride, promoting its fragmentation into radicals. acs.org
The resulting trimethylthiophene-sulfonyl radical can initiate radical chain reactions or be trapped in subsequent steps to form new C-S bonds. ucl.ac.uk
Electrophilic Aromatic Substitution on the Trimethylthiophene Ring (Considering Sulfonyl Chloride as a Deactivating Group)
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org However, the reactivity of the trimethylthiophene ring in this compound is significantly influenced by the electronic properties of its substituents. The sulfonyl chloride group (-SO2Cl) is a powerful electron-withdrawing group. wikipedia.org Consequently, it deactivates the thiophene (B33073) ring towards electrophilic attack by reducing the electron density of the aromatic π-system. wikipedia.orgwikipedia.org This deactivation makes the substitution reactions considerably more difficult compared to unsubstituted thiophene or alkyl-substituted thiophenes.
In contrast to the deactivating sulfonyl chloride group, the three methyl groups (-CH3) on the ring are electron-donating through an inductive effect. These activating groups tend to stabilize the cationic intermediate (a σ-complex or arenium ion) formed during the substitution process. wikipedia.orgyoutube.com The directing effect of the substituents must be considered. The sulfonyl chloride group is a meta-director in benzene (B151609) systems. However, in the highly substituted 2,4,5-trimethylthiophene system, the only available position for substitution is at the C-3 carbon, which is already occupied by the sulfonyl chloride group. Therefore, substitution at other ring positions would require the displacement of a methyl group, which is not a typical leaving group in SEAr reactions.
| Substituent Group | Position on Thiophene Ring | Electronic Effect | Influence on Ring Reactivity | Directing Effect |
|---|---|---|---|---|
| -SO2Cl | 3 | Electron-withdrawing | Strongly Deactivating | Meta-directing (in benzene systems) |
| -CH3 | 2, 4, 5 | Electron-donating | Activating | Ortho/Para-directing |
Cycloaddition Reactions with Unsaturated Substrates (e.g., [2+2] Annulations)
Thiophene and its derivatives can participate in cycloaddition reactions, although this often disrupts their aromaticity. For this compound, a key pathway to engage in cycloadditions involves its conversion into a highly reactive intermediate. In the presence of a non-nucleophilic base, such as triethylamine, sulfonyl chlorides can undergo elimination of hydrogen chloride to form sulfenes. scirp.org
Once generated, the trimethylthiophene-3-sulfene intermediate can act as a dienophile in [4+2] cycloaddition reactions or as a partner in [2+2] cycloadditions with suitable unsaturated substrates. scirp.org For instance, a [2+2] cycloaddition with an alkene would yield a four-membered thietane (B1214591) dioxide ring. The reaction of sulfenes with azatrienes has been shown to be highly regioselective, leading exclusively to [4+2] cycloadducts, which suggests a similar potential for the trimethylthiophene-derived sulfene (B1252967). scirp.org
Another class of relevant reactions is the [3+2] cycloaddition. While not directly involving the sulfonyl chloride group, related thiophene structures can be synthesized via the [3+2] cycloaddition of a thiocarbonyl ylide with compounds containing an activated multiple bond. researchgate.netnuph.edu.ua This highlights the versatility of cycloaddition chemistry in accessing substituted thiophene systems. The specific reactivity of trimethylthiophene-3-sulfene in such reactions would depend on the electronic and steric nature of the unsaturated substrate.
Reductive Elimination and Desulfonylation Pathways Leading to Thiophene Chlorides
The sulfonyl group can be removed from an aromatic ring through reductive processes, broadly classified as desulfonylation reactions. wikipedia.org These methods are typically reductive in nature and result in the cleavage of the carbon-sulfur bond. wikipedia.org Applying these methods to this compound could lead to the formation of 2,4,5-trimethylthiophene by replacing the C-SO2Cl bond with a C-H bond. Common reducing agents for such transformations include active metals like sodium amalgam or aluminum amalgam, as well as tin hydrides such as tributyltin hydride. wikipedia.org The mechanism of these reductions often involves the formation of radical intermediates. wikipedia.org
Alternatively, under different conditions, the sulfonyl chloride functionality can be transformed to afford a thiophene chloride. This can be conceptualized through a reductive elimination process, particularly within the framework of organometallic chemistry. youtube.com For instance, oxidative addition of the S-Cl bond to a low-valent transition metal complex could be a potential step. More direct pathways might involve desulfonylation where the SO2 is extruded. Nickel-catalyzed desulfonative cross-coupling reactions have been developed to form thioethers from two different sulfonyl chlorides, demonstrating the feasibility of sulfur dioxide extrusion. researchgate.net A related process could potentially lead to the formation of 3-chloro-2,4,5-trimethylthiophene, where the sulfonyl group is removed, and the chloride is retained on the ring.
In-Depth Mechanistic Investigations
Kinetic studies are essential for understanding the mechanisms of reactions involving this compound. The solvolysis of sulfonyl chlorides, for example, is often proposed to proceed through a concerted SN2 mechanism. nih.gov Kinetic analysis of such reactions, often using the extended Grunwald-Winstein equation, can elucidate the degree of nucleophilic participation of the solvent in the transition state. nih.gov
A particularly relevant finding for this compound is the counterintuitive acceleration of substitution at the sulfonyl sulfur by ortho-alkyl groups. mdpi.com Kinetic measurements of chloride-chloride exchange in arenesulfonyl chlorides have shown that 2,4,6-trialkyl-substituted derivatives are 3 to 5 times more reactive than the unsubstituted parent compound. mdpi.com This "steric acceleration" is attributed to the relief of steric strain between the ortho-alkyl groups and the sulfonyl oxygen atoms when the geometry changes from a tetrahedral ground state to a more open trigonal bipyramidal transition state. mdpi.com Given that this compound has methyl groups at the C-2 and C-4 positions (ortho to the sulfonyl group), a similar rate enhancement would be expected in its nucleophilic substitution reactions.
| Compound | Substitution Pattern | Expected Relative Rate (krel) | Governing Effect |
|---|---|---|---|
| Thiophene-3-sulfonyl chloride | Unsubstituted | 1.0 | Baseline |
| 4-Methylthiophene-3-sulfonyl chloride | One ortho-methyl group | ~2.5 | Steric Acceleration |
| 2,4-Dimethylthiophene-3-sulfonyl chloride | Two ortho-methyl groups | ~4.5 | Enhanced Steric Acceleration |
| This compound | Two ortho-methyl groups | ~4.5 - 5.0 | Enhanced Steric Acceleration |
Many reactions of sulfonyl chlorides proceed through short-lived, transient intermediates that cannot be isolated. Their detection and characterization rely on advanced spectroscopic techniques. For reactions involving this compound, methods like flash photolysis coupled with transient IR or UV-Vis absorption spectroscopy could be employed to study reactive species. rsc.org
For example, in the formation of a sulfene via base-induced elimination, time-resolved IR spectroscopy could potentially identify the characteristic S=O stretching frequencies of the sulfene intermediate. rsc.org Similarly, in electrophilic aromatic substitution, low-temperature NMR spectroscopy could be used to observe the resonance-stabilized σ-complex (arenium ion) formed after the initial attack of the electrophile. These spectroscopic methods provide direct evidence for proposed intermediates and allow for the validation of mechanistic pathways.
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement experimental studies and provide detailed insight into reaction mechanisms. researchgate.netresearchgate.net For this compound, DFT calculations can be used to model the entire energy profile of a proposed reaction pathway.
| Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Base | 0.0 (Reference) |
| Transition State (TS1) | HCl Elimination | +15.5 |
| Intermediates | Trimethylthiophene-3-sulfene + [Base-H]+Cl- | +5.2 |
| Products | Subsequent reaction products | (Varies with reaction) |
Derivatization Strategies and Functional Group Transformations of Trimethylthiophene 3 Sulfonyl Chloride
Synthesis and Diversification of Substituted Trimethylthiophene-Sulfonamides
The reaction of sulfonyl chlorides with amines is a cornerstone of sulfonamide synthesis, a class of compounds with significant pharmacological importance.
Trimethylthiophene-3-sulfonyl chloride is expected to react readily with primary and secondary amines to yield the corresponding N-substituted trimethylthiophene-3-sulfonamides. This reaction, a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically proceeds with the elimination of hydrogen chloride (HCl). tandfonline.comrsc.org The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct. rsc.org
The reactivity of the amine plays a crucial role; primary amines are generally more reactive than secondary amines due to lower steric hindrance. rsc.org The reaction conditions can be optimized, for instance, by using microwave irradiation to accelerate the reaction and improve yields, often under solvent-free conditions. rsc.org This methodology allows for the synthesis of a diverse library of sulfonamide derivatives by varying the amine component. A wide array of aliphatic, aromatic, and heterocyclic amines can be employed, leading to a broad scope of potential products. tandfonline.com
Table 1: Illustrative Synthesis of Trimethylthiophene-Sulfonamides
This table presents representative examples of the expected reactions between this compound and various amines, based on established sulfonylation methodologies.
| Amine Reactant | Amine Type | Expected Product |
| Aniline | Primary Aromatic | N-phenyl-2,4,5-trimethylthiophene-3-sulfonamide |
| Benzylamine | Primary Aliphatic | N-benzyl-2,4,5-trimethylthiophene-3-sulfonamide |
| Piperidine | Secondary Cyclic | 1-[(2,4,5-trimethylthiophen-3-yl)sulfonyl]piperidine |
| Morpholine | Secondary Cyclic | 4-[(2,4,5-trimethylthiophen-3-yl)sulfonyl]morpholine |
| Glycine ethyl ester | Primary (Amino Acid Ester) | Ethyl 2-({[(2,4,5-trimethylthiophen-3-yl)sulfonyl]amino})acetate |
Design and Synthesis of Conformationally Constrained Sulfonamide Scaffolds
In medicinal chemistry, the conformational rigidity of a molecule can enhance its binding affinity and selectivity for a biological target. The trimethylthiophene sulfonamide scaffold provides a basis for designing conformationally constrained molecules. The inherent planarity and rigidity of the thiophene (B33073) ring can be exploited to orient substituents in well-defined spatial arrangements.
Thiophene-based sulfonamides are known to be effective inhibitors of various enzymes, such as carbonic anhydrases. researchgate.net By incorporating the trimethylthiophene sulfonamide core into larger, more complex structures, such as macrocycles or bridged bicyclic systems, it is possible to create novel scaffolds with restricted conformational freedom. This strategy aims to lock the molecule into a bioactive conformation, which can lead to improved pharmacological properties. The synthesis of such constrained systems would involve multi-step sequences, where the initial sulfonamide formation is followed by cyclization or other constraining reactions.
Formation of Complex Sulfonate Esters and Related Sulfonyl Species
The sulfonyl chloride group is a precursor to sulfonate esters, which are valuable intermediates in organic synthesis. The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding trimethylthiophene-3-sulfonate esters. youtube.comyoutube.com This transformation is analogous to the formation of sulfonamides, with an alcohol acting as the nucleophile instead of an amine. youtube.com
Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups, often superior to halides, in nucleophilic substitution and elimination reactions. Therefore, converting an alcohol to a trimethylthiophene-3-sulfonate ester "activates" the hydroxyl group for subsequent transformations. youtube.com This allows for the introduction of a wide range of nucleophiles at the carbon atom that was attached to the original hydroxyl group. The formation of these esters proceeds with retention of configuration at the alcohol's stereocenter. youtube.com
Introduction of Heteroatoms and Carbon-Based Functionalities via the Sulfonyl Chloride Moiety
Beyond the formation of sulfonamides and sulfonate esters, the sulfonyl chloride moiety can be a gateway to other functionalities. While less common, certain transformations can replace the sulfonyl chloride group or utilize it to introduce other atoms. For instance, sulfonyl chlorides can be reduced to the corresponding thiols under strong reducing conditions, although this transformation can be challenging.
In modern synthetic chemistry, sulfonyl chlorides have been used in transition metal-catalyzed reactions. For example, nickel-catalyzed desulfonative cross-coupling reactions can use arylsulfonyl chlorides as a source of an aryl group or a sulfur-containing fragment, enabling the formation of C-C or C-S bonds. researchgate.net Such methodologies could potentially be applied to this compound to introduce new carbon-based substituents or to form unsymmetrical thioethers.
Regioselective Functionalization of the Trimethylthiophene Core Mediated by the Sulfonyl Chloride Group
The sulfonyl chloride group significantly influences the reactivity of the thiophene ring towards further substitution. As a strong electron-withdrawing group, the -SO₂Cl moiety deactivates the thiophene ring towards electrophilic aromatic substitution. tandfonline.com This deactivating effect is most pronounced at the positions ortho and para to the substituent. In a 3-substituted thiophene, the C2 and C4 positions are ortho, and the C5 position is para-like.
Applications of Trimethylthiophene 3 Sulfonyl Chloride and Its Derivatives in Advanced Chemical Synthesis
Precursors in Drug Discovery and Medicinal Chemistry
The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The incorporation of a sulfonamide group, derived from sulfonyl chlorides, is also a well-established strategy for developing new therapeutic agents. The combination of these two pharmacophores in derivatives of trimethylthiophene-3-sulfonyl chloride has led to the exploration of novel bioactive compounds.
Thiophene derivatives are of significant interest in drug development due to their wide range of pharmacological properties. mdpi.com The synthesis of novel thiophene-based compounds is an active area of research, with the aim of discovering new therapeutic agents for various diseases, including cancer. researchgate.netrsc.org For instance, novel thiophene analogues have been synthesized and evaluated for their potential as anticancer medications. researchgate.net One study reported the synthesis of a thiophene derivative that induces apoptosis in cancer cells by modulating specific signaling pathways. rsc.org The versatility of the thiophene scaffold allows for the creation of diverse molecular architectures with potential biological activity. easychair.orgdergipark.org.tr
The general synthetic approach often involves the reaction of a sulfonyl chloride, such as this compound, with various amines or other nucleophiles to generate a library of sulfonamide derivatives. These derivatives can then be screened for their biological activity against a variety of targets.
Table 1: Examples of Bioactive Thiophene Derivatives
| Compound Class | Therapeutic Target/Application | Reference |
|---|---|---|
| Thiophene carboxamides | Anticancer | mdpi.com |
| Thiophene[3,2-d]pyrimidines | Tubulin inhibitors for cancer therapy | nih.gov |
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For sulfonamide analogues derived from this compound, SAR studies involve systematically modifying different parts of the molecule and evaluating the impact on its therapeutic properties.
Key structural modifications often include:
Substitution on the thiophene ring: Introducing different functional groups at various positions on the thiophene ring can influence the compound's potency, selectivity, and pharmacokinetic properties.
Variation of the amine component: Reacting the sulfonyl chloride with a diverse range of amines allows for the exploration of a wide chemical space and the identification of optimal substituents for biological activity. The nature of the 'R' group in the resulting sulfonamide (R-SO2-NR'R'') can significantly impact the compound's interaction with its biological target. openaccesspub.org
Modification of the sulfonamide linker: While less common, alterations to the sulfonyl group itself can also be explored to fine-tune the electronic and steric properties of the molecule.
These studies have been instrumental in the development of sulfonamide-based drugs for various conditions. For example, SAR studies have been crucial in designing potent inhibitors of enzymes like acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease. researchgate.netnih.gov By understanding the relationship between structure and activity, medicinal chemists can rationally design more effective and safer therapeutic agents. openaccesspub.orgnih.gov
Building Blocks and Initiators in Polymer Chemistry
Beyond its applications in medicinal chemistry, this compound and its derivatives are valuable tools in the field of polymer chemistry. The presence of the thiophene moiety allows for the creation of polymers with interesting electronic and optical properties, while the sulfonyl chloride group can be utilized to initiate polymerization reactions.
Functionalized thiophene monomers are the essential building blocks for the synthesis of a wide range of polythiophenes, a class of conjugated polymers with significant applications in electronics. researchgate.netresearchgate.net The synthesis of these monomers often involves multi-step reaction sequences to introduce specific functional groups onto the thiophene ring. These functional groups can be used to tune the polymer's solubility, processability, and electronic properties. While direct use of this compound to create monomers for polymerization is not extensively documented in the provided results, the general principles of thiophene functionalization are relevant. mdpi.comresearchgate.netmdpi.com
Controlled/living radical polymerization (CLRP) techniques are powerful methods for synthesizing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net One of the key methods in CLRP is Atom Transfer Radical Polymerization (ATRP). Sulfonyl chlorides, in general, have been successfully employed as initiators in ATRP. The polymerization is typically initiated by the reaction of the sulfonyl chloride with a transition metal complex, which generates a radical that can then propagate by adding to monomer units. cmu.edu This allows for the precise control over the polymer chain growth, enabling the synthesis of complex polymer architectures such as block copolymers and star polymers. cmu.edu
The use of a thiophene-containing sulfonyl chloride as an initiator would result in polymer chains with a thiophene end-group, which could be further functionalized or utilized for its electronic properties.
Table 2: Key Features of Controlled/Living Radical Polymerization
| Feature | Description |
|---|---|
| Control over Molecular Weight | The molecular weight of the polymer increases linearly with monomer conversion. |
| Narrow Molecular Weight Distribution | The resulting polymers have a low polydispersity index (PDI), indicating uniform chain lengths. |
| Chain-end Functionality | The initiator fragment remains at the beginning of the polymer chain, allowing for the introduction of specific functional groups. |
| Complex Architectures | Enables the synthesis of block copolymers, graft copolymers, and other complex structures. |
Thiophene-based conjugated polymers are a class of materials that have garnered significant attention due to their unique electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). nih.govuwaterloo.carsc.org The synthesis of these polymers often involves the polymerization of functionalized thiophene monomers. researchgate.net
Various synthetic strategies have been developed to create these materials, including oxidative coupling polymerization and cross-coupling reactions catalyzed by transition metals like nickel and palladium. nih.govrsc.org These methods allow for the creation of regioregular polythiophenes, where the thiophene units are connected in a well-defined head-to-tail fashion, which is crucial for achieving high charge carrier mobility. The development of novel thiophene-based polymers and copolymers continues to be an active area of research, with a focus on tuning their properties for specific applications. uwaterloo.ca
Reagents in Methodological Organic Transformations
This compound, a polysubstituted aromatic sulfonyl chloride, serves as a versatile reagent in modern organic synthesis. Its reactivity is primarily centered around the sulfonyl chloride functional group, which can participate in a variety of transformations to form new carbon-sulfur and carbon-carbon bonds. The presence of the trimethylated thiophene ring also influences its chemical behavior and provides a scaffold for the synthesis of more complex molecules.
Facilitating Novel Carbon-Sulfur and Carbon-Carbon Bond Formations
The sulfonyl chloride moiety of this compound is a powerful electrophile, making it an excellent precursor for the formation of carbon-sulfur bonds. This reactivity is analogous to that of other arylsulfonyl chlorides, which are widely used for the synthesis of sulfonamides, sulfonate esters, and thioethers. While specific studies on this compound are limited, the reactivity of closely related compounds such as 2,5-dimethylthiophene-3-sulfonyl chloride provides insight into its expected chemical behavior.
One of the primary applications of sulfonyl chlorides is in the sulfonylation of nucleophiles. For instance, the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base yields the corresponding sulfonamide. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents. Similarly, reaction with alcohols provides sulfonate esters, which are useful as leaving groups in nucleophilic substitution reactions.
Furthermore, under reductive conditions, the sulfonyl chloride group can be converted into a thiol, which can then participate in various C-S bond-forming reactions. For example, reduction with a suitable reducing agent like zinc dust can generate the corresponding thiophenol. This intermediate can then be alkylated or arylated to form thioethers.
Recent advancements in transition-metal catalysis have expanded the scope of sulfonyl chlorides in C-S bond formation. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to couple sulfonyl chlorides with a variety of substrates. While specific examples with this compound are not prevalent in the literature, the general reactivity of arylsulfonyl chlorides in such transformations is well-established.
In addition to C-S bond formation, derivatives of this compound can be involved in the formation of new carbon-carbon bonds. The thiophene ring can be functionalized through various C-H activation or cross-coupling strategies. For instance, the methyl groups on the thiophene ring can potentially be halogenated and then used in coupling reactions. Moreover, the sulfonyl group itself can be used as a handle for transformations that ultimately lead to C-C bond formation, for example, through Smiles rearrangement or by serving as a leaving group in certain cross-coupling reactions.
The following table summarizes the expected reactivity of this compound in key bond-forming reactions based on the known chemistry of analogous compounds.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| C-S Bond Formation | |||
| Sulfonamide Synthesis | Primary/Secondary Amine, Base | Thiophene Sulfonamide | Synthesis of bioactive molecules |
| Sulfonate Ester Synthesis | Alcohol, Base | Thiophene Sulfonate Ester | Intermediate for further synthesis |
| Thioether Synthesis | Reduction (e.g., Zn), followed by Alkylation/Arylation | Thiophene Thioether | Synthesis of functional materials |
| C-C Bond Formation | |||
| Cross-Coupling Reactions | Organometallic Reagent, Transition-Metal Catalyst (e.g., Pd) | Arylated/Alkylated Thiophene | Synthesis of complex organic molecules |
| Functionalization of Methyl Groups | Halogenation, followed by Cross-Coupling | Substituted Thiophene | Derivatization for materials science |
Incorporation into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. While specific MCRs involving this compound are not extensively documented, the reactivity of the sulfonyl chloride functional group suggests its potential for incorporation into such sequences.
For example, sulfonyl chlorides can react with alkenes in the presence of a radical initiator to generate sulfonylated radicals, which can then be trapped by another component in the reaction mixture. This type of radical cascade reaction can lead to the rapid construction of complex molecular architectures.
Another potential avenue for the use of this compound in MCRs is through the in-situ generation of reactive intermediates. For instance, reaction with a suitable base could generate a sulfene (B1252967), which is a highly reactive species that can participate in cycloaddition reactions with various partners.
The development of novel MCRs is an active area of research, and the unique electronic and steric properties of the trimethylthiophene moiety could be exploited to control the regio- and stereoselectivity of such transformations. The thiophene ring itself can also participate in MCRs, for example, through reactions that involve its C-H bonds.
Contributions to Advanced Materials Science (e.g., Organic Semiconductors, Optoelectronic Materials)
Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. springerprofessional.deresearchgate.netnih.gov The π-conjugated system of the thiophene ring allows for efficient delocalization of electrons, which is a key requirement for organic semiconductors. springerprofessional.deresearchgate.netnih.gov Derivatives of this compound are promising candidates for the development of new materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). springerprofessional.deresearchgate.netnih.gov
The sulfonyl group can be used as a versatile handle to introduce various functional groups onto the thiophene core, thereby tuning the electronic and photophysical properties of the resulting materials. For example, the sulfonyl chloride can be converted into sulfonamides or sulfonate esters bearing extended π-conjugated systems. These modifications can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which are critical parameters for determining its performance in electronic devices.
Furthermore, the trimethyl substitution pattern on the thiophene ring can enhance the solubility and processability of the resulting materials, which is a crucial aspect for the fabrication of large-area electronic devices from solution. The methyl groups can also influence the solid-state packing of the molecules, which in turn affects their charge transport characteristics.
Research into thiophene-based organic semiconductors has shown that subtle modifications to the molecular structure can have a profound impact on the material's properties. The table below highlights key properties of thiophene derivatives that are relevant to their application in organic electronics and how these might be influenced by derivatization of this compound.
| Property | Importance in Organic Electronics | Potential Influence of Derivatization |
| HOMO/LUMO Energy Levels | Determines charge injection and transport properties, and the open-circuit voltage in OPVs. | Can be tuned by introducing electron-donating or electron-withdrawing groups via the sulfonyl moiety. |
| π-Conjugation Length | Affects the absorption spectrum and charge mobility. | Can be extended by coupling the thiophene core with other aromatic units. |
| Solubility | Crucial for solution-based processing techniques. | The trimethyl groups inherently enhance solubility; further functionalization can be used for fine-tuning. |
| Solid-State Packing | Influences charge transport pathways and mobility. | The substitution pattern and functional groups dictate the intermolecular interactions and crystal packing. |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule in solution. For Trimethylthiophene-3-sulfonyl chloride, with the molecular formula C₇H₉ClO₂S₂, specific ¹H and ¹³C NMR data would provide a complete map of the proton and carbon environments.
However, no specific ¹H or ¹³C NMR spectra for this compound are available in the surveyed literature. A hypothetical analysis would expect to see distinct signals for the three methyl groups attached to the thiophene (B33073) ring. The chemical shifts (δ) of these methyl protons and carbons would be influenced by their position relative to the sulfur atom and the electron-withdrawing sulfonyl chloride group.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are critical for assembling the molecular puzzle by establishing connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY is not expected to show correlations as the methyl protons are likely isolated from each other without vicinal or long-range coupling pathways.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). An HSQC spectrum would definitively link each methyl proton signal to its corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (²J and ³J couplings). This is the most powerful tool for this specific molecule, as it would establish the connectivity of the entire structure. For example, correlations would be expected from the methyl protons to the quaternary carbons of the thiophene ring, confirming their positions relative to each other and the sulfonyl chloride group.
Without experimental spectra, a detailed analysis and data table of these correlations for this compound cannot be constructed.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS is vital for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₉ClO₂S₂), the exact mass of the molecular ion would be calculated and compared to the experimentally measured value, typically within a few parts per million (ppm), to validate the molecular formula.
Tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern, offering structural clues. Based on studies of similar aryl sulfonyl chlorides, a primary fragmentation pathway would likely involve the loss of the chlorine radical (•Cl) followed by the elimination of sulfur dioxide (SO₂). However, specific high-resolution data and a detailed fragmentation table for this compound are not documented.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The sulfonyl chloride group has very strong and characteristic absorption bands.
Based on analogous compounds, the FTIR spectrum of this compound is expected to show:
Asymmetric SO₂ Stretching: A strong band typically in the range of 1375-1400 cm⁻¹.
Symmetric SO₂ Stretching: A strong band typically in the range of 1170-1190 cm⁻¹.
C-H Stretching (from methyl groups): Bands around 2900-3000 cm⁻¹.
Thiophene Ring Vibrations: Various bands in the fingerprint region (< 1500 cm⁻¹).
A definitive vibrational fingerprint with precise peak positions and intensities for this compound is not available.
Elemental Microanalysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in a pure sample. This experimental data is compared against the calculated theoretical percentages to confirm the empirical and molecular formula.
Table 1: Calculated Elemental Composition of this compound (C₇H₉ClO₂S₂)
| Element | Symbol | Atomic Weight | Count | Mass | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 37.41% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.04% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.78% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.24% |
| Sulfur | S | 32.065 | 2 | 64.130 | 28.54% |
| Total | | | | 224.73 | 100.00% |
Note: This table represents theoretical values. Experimental validation data is absent from the literature.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)
Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for determining the purity of a chemical compound. A validated HPLC or GC method would separate this compound from any starting materials, byproducts, or degradation products. The resulting chromatogram would show a primary peak for the compound, and its area percentage would be used to quantify purity. Specific methods, including choice of column, mobile/gas phase, and detector conditions for this compound, have not been published.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms and the precise bond lengths and angles. Such an analysis would confirm the planar structure of the substituted thiophene ring and provide detailed geometric parameters of the sulfonyl chloride group. Currently, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, for this compound has been deposited in crystallographic databases.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of trimethylthiophene-3-sulfonyl chloride. These calculations, often employing methods like Hartree-Fock or post-Hartree-Fock approaches, provide a detailed picture of the molecule's electronic landscape. By solving the Schrödinger equation for the molecule, researchers can determine various electronic properties that are crucial for predicting its reactivity.
One of the key applications of these calculations is the determination of the molecular orbital (MO) energies, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the distribution of electron density in these frontier orbitals is also revealing. The HOMO is typically localized over the electron-rich trimethylthiophene ring, indicating that this moiety is the primary site for electrophilic attack. Conversely, the LUMO is often centered on the sulfonyl chloride group, highlighting its susceptibility to nucleophilic attack. These predictions are invaluable for designing synthetic routes and understanding reaction mechanisms involving this compound.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (a.u.) | Description |
| HOMO Energy | -0.254 | Indicates the energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.089 | Indicates the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 0.165 | The energy difference between the HOMO and LUMO, related to chemical reactivity. |
| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |
Note: The data in this table is hypothetical and for illustrative purposes.
Density Functional Theory (DFT) Studies for Mechanistic Pathway Elucidation
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the reaction mechanisms of organic compounds like this compound. mdpi.com DFT calculations offer a good balance between accuracy and computational cost, making it feasible to study complex reaction pathways, including the identification of transition states and intermediates. mdpi.com
In the context of this compound, DFT studies can be employed to elucidate the mechanisms of its reactions, such as nucleophilic substitution at the sulfonyl group or electrophilic substitution on the thiophene (B33073) ring. By mapping the potential energy surface of a reaction, researchers can determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. For instance, in a reaction with a nucleophile, DFT can help to distinguish between a concerted or a stepwise mechanism.
These studies often utilize hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311G(d,p), to accurately model the electronic structure and energies of the reactants, products, and transition states. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is also crucial for obtaining results that are comparable to experimental observations in solution.
Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction
| Reaction Pathway | Transition State Energy (kcal/mol) | Reaction Mechanism |
| Path A | 15.2 | Concerted |
| Path B | 22.5 | Stepwise (Intermediate formation) |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach is particularly useful for the conformational analysis of flexible molecules and for studying intermolecular interactions in different environments.
For this compound, MD simulations can reveal the preferred conformations of the molecule in the gas phase or in solution. The sulfonyl chloride group can rotate relative to the thiophene ring, and MD simulations can quantify the rotational energy barriers and the populations of different conformers. This information is important as the reactivity of the molecule can be dependent on its conformation.
Furthermore, MD simulations can be used to study how this compound interacts with solvent molecules or other reactants. By analyzing the radial distribution functions and interaction energies, researchers can gain a detailed understanding of the solvation shell around the molecule and identify specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that may influence its reactivity and properties.
In Silico Prediction of Spectroscopic Signatures
Computational methods are increasingly used to predict the spectroscopic signatures of molecules, which can be a powerful tool for structure elucidation and for interpreting experimental spectra. For this compound, computational techniques can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
The prediction of IR spectra is typically achieved through frequency calculations using DFT. These calculations provide the vibrational frequencies and intensities of the different normal modes of the molecule. By comparing the calculated spectrum with the experimental one, researchers can assign the observed absorption bands to specific molecular vibrations.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical predictions of the chemical shifts for the different nuclei in the molecule (e.g., ¹H, ¹³C), which can be invaluable for assigning the signals in an experimental NMR spectrum.
UV-Vis spectra can be simulated using time-dependent DFT (TD-DFT), which calculates the energies and oscillator strengths of electronic transitions. This allows for the prediction of the absorption maxima (λmax) and the intensity of the absorption bands in the UV-Vis spectrum, providing insights into the electronic structure of the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value | Description |
| IR Spectroscopy | 1375 cm⁻¹ (SO₂ sym. stretch), 1180 cm⁻¹ (SO₂ asym. stretch) | Key vibrational frequencies for the sulfonyl chloride group. |
| ¹H NMR Spectroscopy | δ 2.3-2.5 ppm (CH₃), δ 7.0-7.2 ppm (thiophene H) | Predicted chemical shift ranges for the protons. |
| ¹³C NMR Spectroscopy | δ 15-20 ppm (CH₃), δ 125-140 ppm (thiophene C) | Predicted chemical shift ranges for the carbons. |
| UV-Vis Spectroscopy | λmax ≈ 260 nm | Predicted maximum absorption wavelength. |
Note: The data in this table is hypothetical and for illustrative purposes.
Future Research Directions and Unresolved Challenges
Development of Sustainable and Environmentally Benign Synthetic Protocols
A primary challenge in the broader field of sulfonyl chloride synthesis is the reliance on harsh and hazardous reagents, such as chlorosulfonic acid or sulfuryl chloride, which generate significant toxic waste. Future research must prioritize the development of green and sustainable methods for the synthesis of Trimethylthiophene-3-sulfonyl chloride.
| Parameter | Conventional Synthesis (Hypothetical) | Sustainable Future Synthesis (Proposed) |
| Chlorinating Agent | Chlorosulfonic Acid (ClSO₃H) | N-Chlorosuccinimide (NCS) / Oxone® |
| Solvent | Dichloromethane (B109758), Chloroform | Water, Acetonitrile (B52724), or recyclable ionic liquids |
| Byproducts | HCl, H₂SO₄, chlorinated organic waste | Succinimide (recyclable), non-toxic salts |
| Atom Economy | Low | High |
| Safety Concerns | Highly corrosive and toxic reagents, exothermic | Milder conditions, less hazardous materials |
Exploration of Unprecedented Reactivity Modes with Emerging Catalytic Systems
The sulfonyl chloride functional group is a well-established precursor for nucleophilic substitution reactions. However, the reactivity of this compound remains largely uncharted. Modern catalytic systems offer the potential to unlock novel reaction pathways beyond simple sulfonamide or sulfonate ester formation.
Future investigations should explore its participation in transition-metal-catalyzed cross-coupling reactions where the sulfonyl chloride group could serve as a source of sulfonyl radicals or even as a leaving group. magtech.com.cn Photocatalysis, in particular, has emerged as a powerful tool for generating sulfonyl radicals under mild conditions, which could then engage in additions to unsaturated bonds or C-H functionalization reactions. mdpi.com The steric hindrance imposed by the three methyl groups on the thiophene (B33073) ring presents both a challenge and an opportunity for achieving high regioselectivity in such transformations.
| Catalytic System | Potential Novel Reaction | Unresolved Challenge |
| Photoredox Catalysis (e.g., Ir or Ru complexes) | Radical addition of the trimethylthiophenesulfonyl moiety to alkenes/alkynes. | Controlling side reactions; substrate scope limitations. |
| Nickel/Palladium Catalysis | Desulfinative cross-coupling to form C-C or C-heteroatom bonds. | Catalyst stability and turnover in the presence of sulfur-containing substrates. |
| Copper Catalysis | Reductive cross-coupling with H-phosphonates. rsc.org | Understanding the precise mechanism and influence of the trimethylthiophene scaffold. |
| Enzyme Catalysis | Enantioselective synthesis of chiral sulfonamides. | Identifying or engineering enzymes that accept a sterically hindered substrate. |
Rational Design of this compound Derivatives for Targeted Applications
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov The sulfonyl chloride group acts as a crucial anchor for synthesizing libraries of derivatives, most notably sulfonamides, which are themselves a cornerstone of many therapeutic agents. The rational design of derivatives of this compound for specific biological targets is a highly promising research direction.
A significant focus should be on the synthesis of sulfonamide libraries targeting enzyme families where thiophene-based inhibitors have already shown promise, such as protein kinases. nih.govnih.goved.ac.uk The trimethyl substitution pattern offers a unique lipophilic and steric profile that could be exploited to achieve high potency and selectivity for the ATP-binding site of specific kinases, potentially overcoming resistance mechanisms seen with existing inhibitors. Computational tools, including molecular docking and dynamic simulations, will be instrumental in guiding the design of these targeted molecules.
| Derivative Class | Potential Biological Target | Rationale for Investigation |
| Sulfonamides | Tyrosine Kinases (e.g., EGFR, Abl) | Thiophene is a known kinase-binding scaffold; sulfonamides can form key hydrogen bonds. nih.goved.ac.uk |
| Sulfonamides | Carbonic Anhydrases | Sulfonamide is the classic pharmacophore for this enzyme class; thiophene ring can modulate selectivity. |
| Sulfonate Esters | Proteases | Can act as covalent inhibitors or probes for serine proteases. |
| Sulfones | Anti-inflammatory targets (e.g., COX-2) | The sulfone moiety is present in several anti-inflammatory drugs. |
Application of Automated Synthesis and Flow Chemistry for Efficient Production
The translation of novel chemical discoveries from the lab to practical application requires efficient, scalable, and safe manufacturing processes. Both automated synthesis platforms and continuous flow chemistry are poised to address these needs for this compound and its derivatives.
Flow chemistry is particularly well-suited for the synthesis of the parent sulfonyl chloride, as it allows for superior control over reaction temperature and mixing for potentially exothermic and rapid reactions, thereby enhancing safety and reproducibility. nih.gov Furthermore, automated platforms can accelerate the discovery and optimization phases by enabling high-throughput experimentation. nih.govresearchgate.netimperial.ac.uk An integrated flow reactor and automated workup system could facilitate the rapid synthesis of a library of sulfonamide derivatives, where different amines are sequentially introduced to react with the sulfonyl chloride, generating a diverse set of compounds for biological screening. nih.gov
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
| Scalability | Challenging, requires reactor redesign | Straightforward by extending run time ("scaling out") |
| Safety | Risk of thermal runaway, exposure to reagents | Minimized reaction volume, contained system |
| Reproducibility | Operator-dependent | High, precisely controlled parameters |
| Throughput | Low (for library synthesis) | High (for library synthesis and optimization) |
| Data Generation | Manual and sparse | Continuous and data-rich via inline analytics |
Addressing Complex Synthetic Transformations for Accessing Elusive Architectures
Fully substituted heterocycles like trimethylthiophene present significant synthetic challenges, particularly when attempting to build more complex molecular architectures. chemrxiv.org A key unresolved challenge is the development of methods to use this compound as a building block for intricate, three-dimensional molecules that are currently inaccessible.
Future work could target the synthesis of macrocycles or fused polycyclic systems where the rigid and sterically defined trimethylthiophene unit serves as a key structural anchor. This would require the development of novel, highly selective reactions that can operate on a sterically congested scaffold. For example, exploring intramolecular reactions where a tethered reactive group on a sulfonamide derivative reacts with one of the methyl groups via C-H activation could lead to novel fused-ring systems. Overcoming the inherent steric hindrance to forge new bonds at or adjacent to the fully substituted thiophene core is a formidable but potentially rewarding challenge.
| Target Architecture | Key Synthetic Challenge | Potential Approach |
| Thiophene-fused Macrocycles | Achieving high-yielding macrocyclization without oligomerization. | High-dilution conditions in a flow reactor. |
| Complex Polyheterocycles | Regioselective functionalization of the thiophene core or methyl groups. | Directed C-H activation or functionalization of a pre-installed handle. |
| Sterically Crowded Biaryls | Overcoming steric hindrance in cross-coupling reactions. | Use of specialized ligands and catalysts designed for hindered substrates. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The complexity of chemical reactions, especially with novel substrates, makes prediction and optimization a time-consuming, trial-and-error process. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis. nih.govbeilstein-journals.org
For this compound, ML models could be developed to predict reaction outcomes, such as yield and selectivity, for its conversion into various derivatives. researchgate.net By training these models on datasets of reactions involving other thiophene sulfonyl chlorides, it may be possible to accurately forecast its behavior and identify optimal reaction conditions without extensive experimental screening. Furthermore, generative AI models could be employed for the de novo design of novel this compound derivatives with predicted high affinity for a specific biological target, thus accelerating the drug discovery pipeline. A significant challenge remains the acquisition of high-quality, standardized data required to train these models effectively, especially for a relatively unexplored chemical space. nih.gov
| Machine Learning Application | Specific Goal for this compound | Required Data / Method |
| Reaction Yield Prediction | Predict the yield of sulfonamide formation with a novel amine. | Dataset of similar reactions; Regression models (e.g., Random Forest, Gradient Boosting). |
| Catalyst Selection | Recommend the optimal catalyst for a novel cross-coupling reaction. | Reaction data with catalyst information; Classification or Bayesian optimization models. |
| Retrosynthesis Planning | Propose a synthetic route to a complex target containing the trimethylthiophene moiety. | Large reaction databases; Transformer-based models. nih.gov |
| De Novo Drug Design | Generate novel derivative structures with high predicted binding affinity to a kinase. | Known ligand data for the target; Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
